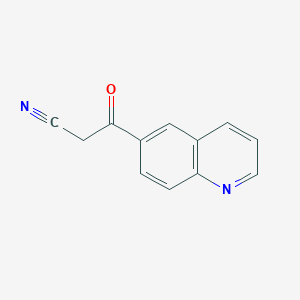

3-Oxo-3-(quinolin-6-yl)propanenitrile

Descripción general

Descripción

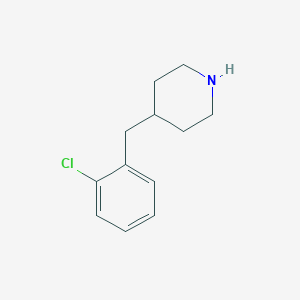

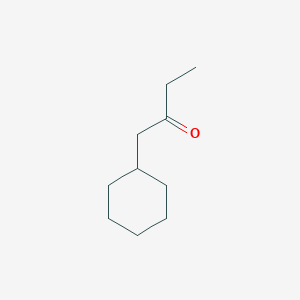

3-Oxo-3-(quinolin-6-yl)propanenitrile is a chemical compound with the CAS Number: 249937-48-2 . It has a molecular weight of 196.21 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

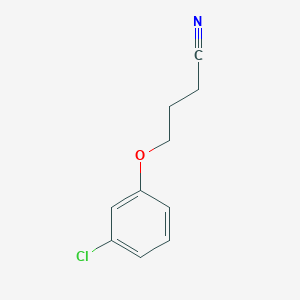

The InChI code for this compound is 1S/C12H8N2O/c13-6-5-12(15)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Analgesic Activity Enhancement

Research demonstrates that modifications to the structure of quinolinyl propanenitriles can significantly enhance their analgesic properties. For instance, the hydration of quinolinyl propanenitriles to propaneamides is a successful chemical modification that promotes increased analgesic activity. This is particularly relevant for 3-[3-(1-arylethylcarbamoyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl]propanenitriles, a related compound. However, methylation of the methylene bridge in these compounds results in decreased analgesic activity (Ukrainets et al., 2016).

Synthesis of Bipyrazoles and Pyrazolylpyrimidines

3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives can react with nitrogen nucleophiles to produce various derivatives including bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine. These compounds have been characterized through elemental and spectral analyses, highlighting their potential in creating diverse molecular structures (Dawood et al., 2004).

Anticoagulant Activity

Compounds synthesized from reactions involving 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes and methyl 3-oxopentanedioate, which include 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, have shown inhibitory activity against blood coagulation factors Xa and XIa. These findings suggest potential applications in developing anticoagulant therapies (Potapov et al., 2021).

Catalysis in Aerobic Oxidation of Alcohols

The 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO), a nitroxyl radical, is an efficient catalyst for the aerobic oxidation of a wide range of alcohols under metal-free conditions. This catalytic performance is significant, especially when compared to its homogeneous analogue and other similar catalysts like TEMPO, for the oxidation of nearly the same range of alcohols (Karimi et al., 2014).

Radiosensitization in Cancer Therapy

The dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235, which contains a this compound derivative, has been shown to radiosensitize various cancer cell lines and increase the radiation response in vivo. This suggests potential applications in enhancing cancer radiotherapy effectiveness (Cerniglia et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3-oxo-3-quinolin-6-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-6-5-12(15)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDPKBUOSHROCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)CC#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)

![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)